molecular formula C8H7F3N2O4S B1523465 2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1306644-88-1

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1523465
CAS No.: 1306644-88-1
M. Wt: 284.21 g/mol
InChI Key: KXQDUYXDGIFKMN-UHFFFAOYSA-N
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Description

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The compound also includes a trifluoroethoxy group, which imparts unique chemical properties due to the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol as a reagent.

    Coupling Reactions: The final step involves coupling the thiazole derivative with acetic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and overall properties.

    Trifluoroethoxy Compounds: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid contain the trifluoroethoxy group but lack the thiazole ring.

Uniqueness

The uniqueness of 2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid lies in its combination of the thiazole ring and the trifluoroethoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O4S/c9-8(10,11)3-17-7(16)13-6-12-4(2-18-6)1-5(14)15/h2H,1,3H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDUYXDGIFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=O)OCC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 2
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 5
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 6
2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

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